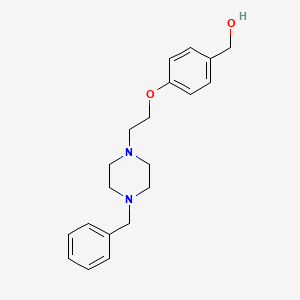
(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity . They are believed to interact with proteins such as oxidoreductase .
Mode of Action
It is suggested that the compound may interact with its target proteins, leading to changes in their function . This interaction could potentially inhibit the growth of microbes, thus exhibiting antimicrobial activity .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microbes, leading to their inhibition .
Pharmacokinetics
The compound’s molecular properties such as its molecular weight (32643 g/mol) and polar surface area (36 Ų) suggest that it may have reasonable bioavailability .
Result of Action
The result of the compound’s action is likely the inhibition of microbial growth, given its potential antimicrobial activity . This is likely achieved through its interaction with target proteins and interference with essential biochemical pathways .
Biochemical Analysis
Biochemical Properties
(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit good antibacterial activity by interacting with oxidoreductase enzymes . The nature of these interactions often involves hydrophobic interactions between the aromatic moieties of the ligand and the lipophilic residues of the binding site .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of certain bacterial cells by disrupting their metabolic processes . Additionally, it can modulate gene expression by binding to specific DNA sequences or interacting with transcription factors.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to form stable enzyme-inhibitor complexes with oxidoreductase enzymes, which are stabilized by hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to a disruption in the bacterial cell’s metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been observed to cause sustained inhibition of bacterial growth, indicating its potential for prolonged antimicrobial activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth. At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. Threshold effects have been noted, where a specific dosage is required to achieve significant antimicrobial activity without causing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of metabolites that are excreted from the body. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways in bacterial cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with binding proteins that facilitate its transport across cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the cell can affect its efficacy in inhibiting bacterial growth and modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol typically involves the reaction of 4-benzylpiperazine with 2-(4-hydroxyphenyl)ethanol under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol include:
- (4-(2-(4-Phenylpiperazin-1-yl)ethoxy)phenyl)methanol
- (4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)methanol
- (4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)methanol
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[2-(4-benzylpiperazin-1-yl)ethoxy]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-17-19-6-8-20(9-7-19)24-15-14-21-10-12-22(13-11-21)16-18-4-2-1-3-5-18/h1-9,23H,10-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWSENUTGPBKPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)CO)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594823 |
Source


|
| Record name | {4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937604-12-1 |
Source


|
| Record name | {4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

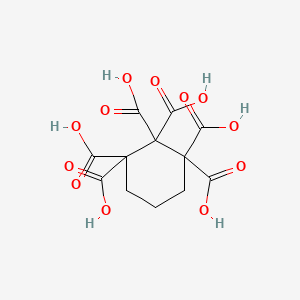
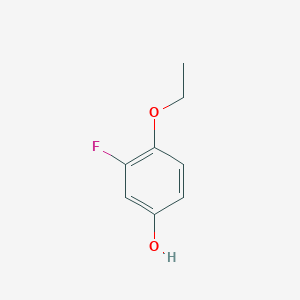
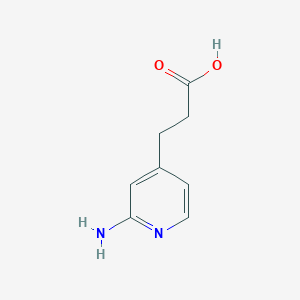
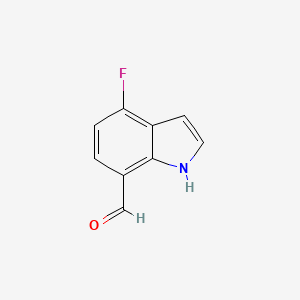

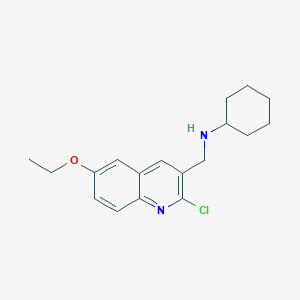
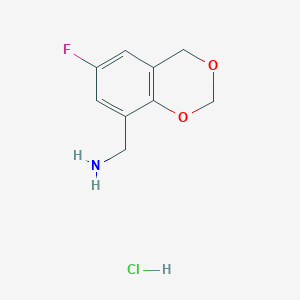
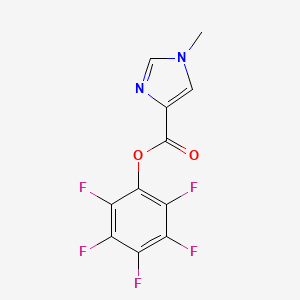



![[3-(2-Furyl)phenyl]methylamine](/img/structure/B1342224.png)
![[2-(2-Furyl)phenyl]methylamine](/img/structure/B1342226.png)
